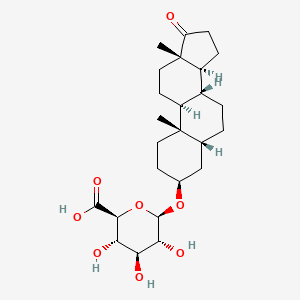
Etiocholanolone 3-glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Etiocholanolone 3-glucuronide is a steroid glucosiduronic acid having etiocholanolone as the steroid component. It has a role as a human blood serum metabolite, a human urinary metabolite, a human xenobiotic metabolite and a marine xenobiotic metabolite. It is a steroid glucosiduronic acid and a 17-oxo steroid. It is a conjugate acid of an this compound(1-).
Aplicaciones Científicas De Investigación
Biological Significance
Etiocholanolone 3-glucuronide is primarily formed in the liver through glucuronidation, a process that enhances the solubility of steroids for excretion. The glucuronidation pathway is essential for detoxifying and eliminating various endogenous and exogenous compounds from the body. The increased water solubility of glucuronides facilitates renal excretion, making them important in pharmacokinetics and toxicology studies .
Metabolism and Excretion
- Formation : Etiocholanolone is converted to its glucuronide form by UDP-glucuronosyltransferases (UGTs) in the liver .
- Excretion : The glucuronide form is predominantly excreted via urine, where it can be quantified to assess steroid metabolism in clinical settings .
Clinical Applications
This compound has been studied for its potential diagnostic applications, particularly in evaluating adrenal function and monitoring steroid hormone levels.
Adrenal Function Testing
- Diagnostic Use : Measurement of etiocholanolone and its glucuronide can provide insights into adrenal cortex function. Abnormal levels may indicate adrenal disorders or dysfunctions .
Hormonal Balance Assessment
- Steroid Profiling : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed to simultaneously quantify this compound alongside other steroid hormones in urine samples. This profiling aids in understanding hormonal balance during different life stages, particularly in children and adolescents .
Research Applications
Research into this compound extends beyond clinical diagnostics into areas such as developmental biology and toxicology.
Developmental Biology
- Embryonic Development Studies : Research indicates that etiocholanolone plays a role in avian embryonic development by influencing erythropoiesis (the formation of red blood cells). Studies have shown that maternal testosterone is converted to etiocholanolone in embryos, which may affect early growth rates and tissue development .
Toxicology and Environmental Impact
- Biomarkers for Exposure : The presence of steroid glucuronides, including this compound, can serve as biomarkers for exposure to environmental pollutants or endocrine disruptors. Monitoring these metabolites can help assess the impact of such substances on human health .
Analytical Techniques
The quantification of this compound typically employs advanced analytical techniques:
| Technique | Description | Application Area |
|---|---|---|
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Highly sensitive method for quantifying steroid metabolites in biological samples | Clinical diagnostics, research |
| High-Performance Liquid Chromatography (HPLC) | Used for separating different steroid forms before detection | Environmental analysis |
Case Studies
Several studies have highlighted the significance of this compound:
- A study utilizing LC-MS/MS demonstrated the effective quantification of this compound in urine samples from adolescents, revealing age-related variations in steroid metabolism .
- Research on avian embryos indicated that maternal etiocholanolone levels could influence embryonic development, although no significant effects on growth rates were observed under controlled conditions .
Propiedades
Fórmula molecular |
C25H38O8 |
|---|---|
Peso molecular |
466.6 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6R)-6-[[(3S,5R,8R,9S,10S,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C25H38O8/c1-24-9-7-13(32-23-20(29)18(27)19(28)21(33-23)22(30)31)11-12(24)3-4-14-15-5-6-17(26)25(15,2)10-8-16(14)24/h12-16,18-21,23,27-29H,3-11H2,1-2H3,(H,30,31)/t12-,13+,14+,15+,16+,18+,19+,20-,21+,23-,24+,25+/m1/s1 |
Clave InChI |
VFUIRAVTUVCQTF-GYFJWSTRSA-N |
SMILES isomérico |
C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O |
SMILES canónico |
CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)OC5C(C(C(C(O5)C(=O)O)O)O)O |
Sinónimos |
(3alpha,5alpha)-17-oxoandrostan-3-yl beta-D-glucopyranosiduronic acid androsterone glucosiduronate androsterone glucuronide androsterone glucuronide, (3beta,5alpha)-isomer androsterone glucuronide, (beta-D)-isomer androsterone glucuronide, sodium salt, (3alpha,5alpha)-isomer androsterone glucuronide, sodium salt, (3alpha,5beta)-isomer etiocholanolone glucuronide |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















